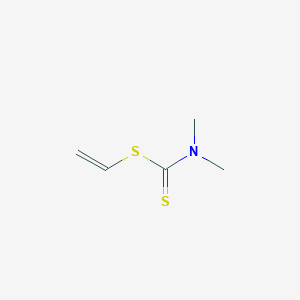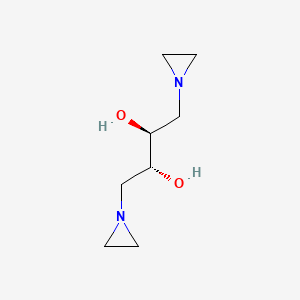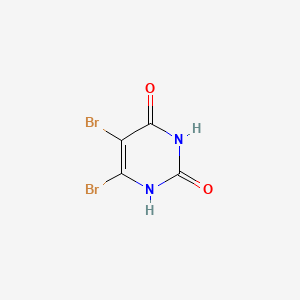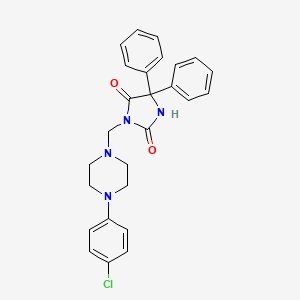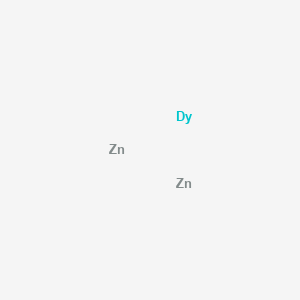
Dysprosium;ZINC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dysprosium and zinc are two elements that, when combined, form a compound with unique properties and applications. Dysprosium is a rare-earth element with the symbol “Dy” and atomic number 66. It is known for its magnetic properties and high thermal neutron absorption cross-section . Zinc, on the other hand, is a transition metal with the symbol “Zn” and atomic number 30. It is essential for various biological functions and is widely used in industrial applications . The combination of dysprosium and zinc results in a compound that exhibits interesting chemical and physical properties, making it valuable in various scientific and industrial fields.
準備方法
Synthetic Routes and Reaction Conditions: Dysprosium-doped zinc oxide (ZnO) can be prepared through various methods, including spray pyrolysis and sol-gel techniques. In the spray pyrolysis method, dysprosium-doped ZnO thin films are deposited onto glass substrates by spraying a solution containing zinc and dysprosium precursors . The sol-gel method involves dissolving zinc and dysprosium precursors in a fuel (such as urea or citric acid) and then heating the solution to form nanoparticles .
Industrial Production Methods: Industrial production of dysprosium-doped zinc oxide typically involves large-scale spray pyrolysis or sol-gel processes. These methods allow for the controlled incorporation of dysprosium ions into the ZnO crystal lattice, resulting in materials with enhanced properties suitable for various applications .
化学反応の分析
Types of Reactions: Dysprosium-doped zinc oxide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Dysprosium reacts with water to form dysprosium hydroxide and hydrogen gas, and it reacts vigorously with dilute acids to produce dysprosium salts and hydrogen gas . Dysprosium also reacts with non-metals at elevated temperatures to form dysprosium halides .
Common Reagents and Conditions: Common reagents used in reactions involving dysprosium-doped zinc oxide include water, dilute acids (such as hydrochloric acid), and non-metals (such as fluorine and chlorine). These reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed: The major products formed from reactions involving dysprosium-doped zinc oxide include dysprosium hydroxide, dysprosium salts, and dysprosium halides. These products have various applications in scientific research and industry .
科学的研究の応用
Dysprosium-doped zinc oxide has a wide range of scientific research applications. In chemistry, it is used as a photocatalyst for degrading organic pollutants in wastewater under sunlight irradiation . In biology, it is used in gas sensors for detecting nitrogen dioxide (NO2) at the parts-per-billion (ppb) range . In medicine, dysprosium’s high thermal neutron absorption cross-section makes it useful in controlling nuclear reactions . Additionally, dysprosium-doped zinc oxide is used in the construction of magnetostrictive materials, which change shape under magnetic fields .
作用機序
The mechanism of action of dysprosium-doped zinc oxide involves the incorporation of dysprosium ions into the ZnO crystal lattice, which alters the material’s electronic and optical properties. This incorporation enhances the material’s photocatalytic activity and gas-sensing capabilities . The molecular targets and pathways involved in these processes include the interaction of dysprosium ions with the ZnO matrix, leading to changes in bandgap energy and surface reactivity .
類似化合物との比較
Dysprosium-doped zinc oxide can be compared with other rare-earth-doped zinc oxide compounds, such as europium-doped ZnO and terbium-doped ZnO. These compounds share similar properties, such as enhanced photocatalytic activity and gas-sensing capabilities, but differ in their specific electronic and optical characteristics . Dysprosium-doped ZnO is unique due to its high thermal neutron absorption cross-section and its ability to form stable compounds with various non-metals .
List of Similar Compounds:- Europium-doped zinc oxide
- Terbium-doped zinc oxide
- Holmium-doped zinc oxide
- Erbium-doped zinc oxide
特性
CAS番号 |
12019-97-5 |
|---|---|
分子式 |
DyZn2 |
分子量 |
293.3 g/mol |
IUPAC名 |
dysprosium;zinc |
InChI |
InChI=1S/Dy.2Zn |
InChIキー |
GQVJHALRCIOERJ-UHFFFAOYSA-N |
正規SMILES |
[Zn].[Zn].[Dy] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![n-Methyl-n-[(phenylsulfanyl)methyl]aniline](/img/structure/B14712782.png)
![7-[(E)-3-(furan-2-yl)prop-2-enoyl]-1,4a-dimethyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one](/img/structure/B14712793.png)

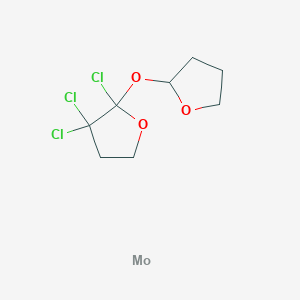
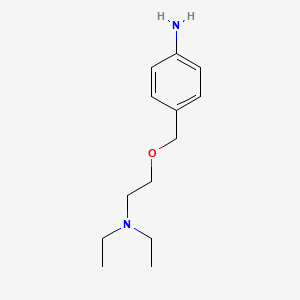
![Tributyl[(3,3-dimethylbut-1-EN-2-YL)oxy]stannane](/img/structure/B14712817.png)
